molecular formula C18H25NO2 B12668632 Benzenepentanoic acid, alpha-2-piperidinylidene-, ethyl ester CAS No. 118268-56-7

Benzenepentanoic acid, alpha-2-piperidinylidene-, ethyl ester

Cat. No.: B12668632
CAS No.: 118268-56-7
M. Wt: 287.4 g/mol
InChI Key: HKDQMULMXTZQDE-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenepentanoic acid, alpha-2-piperidinylidene-, ethyl ester is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its unique structure, which includes a piperidine ring and an ester functional group.

Preparation Methods

The synthesis of benzenepentanoic acid, alpha-2-piperidinylidene-, ethyl ester involves several steps. One common method includes the reaction of benzenepentanoic acid with ethyl alcohol in the presence of a catalyst to form the ethyl ester. The reaction conditions typically involve heating the mixture under reflux to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar principles, often employing more efficient catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Benzenepentanoic acid, alpha-2-piperidinylidene-, ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Benzenepentanoic acid, alpha-2-piperidinylidene-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenepentanoic acid, alpha-2-piperidinylidene-, ethyl ester involves its interaction with specific molecular targets. The piperidine ring in its structure is known to interact with various biological receptors, potentially modulating their activity. The ester group can undergo hydrolysis to release the active piperidine derivative, which then exerts its effects through binding to target proteins or enzymes .

Comparison with Similar Compounds

Benzenepentanoic acid, alpha-2-piperidinylidene-, ethyl ester can be compared with other piperidine derivatives, such as:

Properties

CAS No.

118268-56-7

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

IUPAC Name

ethyl (2E)-5-phenyl-2-piperidin-2-ylidenepentanoate

InChI

InChI=1S/C18H25NO2/c1-2-21-18(20)16(17-13-6-7-14-19-17)12-8-11-15-9-4-3-5-10-15/h3-5,9-10,19H,2,6-8,11-14H2,1H3/b17-16+

InChI Key

HKDQMULMXTZQDE-WUKNDPDISA-N

Isomeric SMILES

CCOC(=O)/C(=C/1\CCCCN1)/CCCC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C(=C1CCCCN1)CCCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.